Sophoraflavanone G

Catalog No.
S546729
CAS No.
97938-30-2
M.F
C25H28O6
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sophoraflavanone G

CAS Number

97938-30-2

Product Name

Sophoraflavanone G

IUPAC Name

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1

InChI Key

XRYVAQQLDYTHCL-CMJOXMDJSA-N

SMILES

O=C1C[C@@H](C2=CC=C(O)C=C2O)OC3=C(C[C@H](C(C)=C)C/C=C(C)\C)C(O)=CC(O)=C13

Solubility

Soluble in DMSO

Synonyms

Vexibinol; (-)-Vexibinol; Kushenol F; Kushnol F; Norkurarinone; Sophoraflavanone G

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C

Description

The exact mass of the compound Sophoraflavanone G is 424.1886 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavanone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sophoraflavanone G is a naturally occurring flavonoid compound predominantly found in the plant Sophora flavescens. Its chemical formula is C25H28O6C_{25}H_{28}O_{6}, and it is classified as a tetrahydroxyflavanone, specifically a member of the 4'-hydroxyflavanones group. This compound exhibits significant antioxidant properties and has been identified as a plant metabolite with various biological activities, including antimicrobial and antimalarial effects .

Research suggests SFG possesses various biological activities. It exhibits antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) []. Studies indicate SFG's potential in cancer treatment, demonstrating cytotoxic effects on human leukemia and breast cancer cells [, ]. Furthermore, SFG has anti-inflammatory properties, reducing inflammation in immune cells and asthmatic mice models [, ]. The mechanisms underlying these actions are still under investigation.

Typical of flavonoids, including oxidation and reduction processes. The presence of multiple hydroxyl groups allows for various reactions, such as:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or quinones.
  • Reduction: The compound can undergo reduction to yield dihydro derivatives.
  • Esterification: Sophoraflavanone G can react with acids to form esters, which may enhance its bioactivity.

These reactions are crucial for its stability and reactivity in biological systems.

Sophoraflavanone G exhibits a wide range of biological activities:

  • Antioxidant Activity: It acts as a potent antioxidant, opposing oxidative stress by scavenging free radicals .
  • Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against various pathogens .
  • Antimalarial Effects: The compound has been noted for its potential in combating malaria .
  • Cytotoxicity: Research indicates that Sophoraflavanone G is cytotoxic to certain cancer cell lines, such as HL-60 and HepG2, inducing apoptosis at specific concentrations (IC50 values around 12.5 µM) .
  • Anti-inflammatory Effects: It reduces pro-inflammatory cytokines through mechanisms involving NF-κB and MAPK pathways .

Sophoraflavanone G can be synthesized through various methods:

  • Extraction from Plant Sources: The primary method involves isolating the compound from Sophora flavescens using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions involving flavonoid precursors.
  • Biotechnological Approaches: Microbial fermentation techniques may also be employed to produce Sophoraflavanone G using genetically modified organisms.

Interaction studies involving Sophoraflavanone G have focused on its pharmacokinetics and metabolic pathways. Research indicates that it interacts with various enzymes involved in drug metabolism, which could influence the pharmacological effects of other compounds when used concurrently. Additionally, studies have shown potential hepatotoxic effects in certain contexts, necessitating caution in its application .

Several compounds share structural similarities with Sophoraflavanone G. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
Flavonoid AC24H26O5C_{24}H_{26}O_{5}Exhibits strong anti-inflammatory properties
Flavonoid BC25H28O5C_{25}H_{28}O_{5}Known for enhanced cytotoxicity against cancer cells
Flavonoid CC26H30O6C_{26}H_{30}O_{6}Contains an additional methoxy group affecting solubility

Uniqueness of Sophoraflavanone G

Sophoraflavanone G stands out due to its specific combination of multiple hydroxyl groups that enhance its antioxidant capacity while also providing significant cytotoxic effects against certain cancer cell lines. Unlike many similar compounds, its unique structure allows for diverse interactions within biological systems, making it a subject of ongoing research in pharmacology and natural product chemistry .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

424.18858861 g/mol

Monoisotopic Mass

424.18858861 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

97938-30-2

Wikipedia

Sophoraflavanone_G

Dates

Modify: 2023-08-15
1: Chen P, Zhang X, Huang T, Yu Q, Cheng N. Metabolism of the hepatotoxic compound sophoraflavanone G in rat liver microsomes. J Food Sci. 2014 Jul;79(7):T1462-8. doi: 10.1111/1750-3841.12501. Epub 2014 Jun 3. PubMed PMID: 24894298.
2: Wun ZY, Lin CF, Huang WC, Huang YL, Xu PY, Chang WT, Wu SJ, Liou CJ. Anti-inflammatory effect of sophoraflavanone G isolated from Sophora flavescens in lipopolysaccharide-stimulated mouse macrophages. Food Chem Toxicol. 2013 Dec;62:255-61. doi: 10.1016/j.fct.2013.08.072. Epub 2013 Sep 2. PubMed PMID: 24007739.
3: Kim DW, Chi YS, Son KH, Chang HW, Kim JS, Kang SS, Kim HP. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response. Arch Pharm Res. 2002 Jun;25(3):329-35. PubMed PMID: 12135106.
4: Qiu ZC, Dong XL, Dai Y, Xiao GK, Wang XL, Wong KC, Wong MS, Yao XS. Discovery of a New Class of Cathepsin K Inhibitors in Rhizoma Drynariae as Potential Candidates for the Treatment of Osteoporosis. Int J Mol Sci. 2016 Dec 16;17(12). pii: E2116. doi: 10.3390/ijms17122116. PubMed PMID: 27999266; PubMed Central PMCID: PMC5187916.
5: Shitan N, Kamimoto Y, Minami S, Kubo M, Ito K, Moriyasu M, Yazaki K. A tolerance gene for prenylated flavonoid encodes a 26S proteasome regulatory subunit in Sophora flavescens. Biosci Biotechnol Biochem. 2011;75(5):982-4. Epub 2011 May 20. PubMed PMID: 21597174.
6: Zhang C, Ma Y, Gao HM, Liu XQ, Chen LM, Zhang QW, Wang ZM, Li AP. [Non-alkaloid components from Sophora flavescens]. Zhongguo Zhong Yao Za Zhi. 2013 Oct;38(20):3520-4. Chinese. PubMed PMID: 24490565.
7: Yang Z, Zhang W, Li X, Shan B, Liu J, Deng W. Determination of sophoraflavanone G and kurarinone in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study. J Sep Sci. 2016 Nov;39(22):4344-4353. doi: 10.1002/jssc.201600681. Epub 2016 Nov 3. PubMed PMID: 27808456.
8: Guo C, Yang L, Luo J, Zhang C, Xia Y, Ma T, Kong L. Sophoraflavanone G from Sophora alopecuroides inhibits lipopolysaccharide-induced inflammation in RAW264.7 cells by targeting PI3K/Akt, JAK/STAT and Nrf2/HO-1 pathways. Int Immunopharmacol. 2016 Sep;38:349-56. doi: 10.1016/j.intimp.2016.06.021. Epub 2016 Jun 25. PubMed PMID: 27351825.
9: Wang H, Chen L, Zhang L, Gao X, Wang Y, Weiwei T. Protective effect of Sophoraflavanone G on streptozotocin (STZ)-induced inflammation in diabetic rats. Biomed Pharmacother. 2016 Dec;84:1617-1622. doi: 10.1016/j.biopha.2016.10.113. Epub 2016 Nov 7. PubMed PMID: 27832995.
10: Yamahara J, Mochizuki M, Chisaka T, Fujimura H, Tamai Y. The antiulcer action of sophora and the active constituent in Sophora. II. The antiulcer action of vexibinol. Chem Pharm Bull (Tokyo). 1990 Apr;38(4):1039-44. PubMed PMID: 2379277.
11: Tsuchiya H, Iinuma M. Reduction of membrane fluidity by antibacterial sophoraflavanone G isolated from Sophora exigua. Phytomedicine. 2000 Apr;7(2):161-5. PubMed PMID: 10839220.
12: Yamamoto H, Yatou A, Inoue K. 8-dimethylallylnaringenin 2'-hydroxylase, the crucial cytochrome P450 mono-oxygenase for lavandulylated flavanone formation in Sophora flavescens cultured cells. Phytochemistry. 2001 Nov;58(5):671-6. PubMed PMID: 11672730.
13: Yu Q, Cheng N, Ni X. Identifying 2 prenylflavanones as potential hepatotoxic compounds in the ethanol extract of Sophora flavescens. J Food Sci. 2013 Nov;78(11):T1830-4. doi: 10.1111/1750-3841.12275. Epub 2013 Oct 8. PubMed PMID: 24245902.
14: Cha SM, Cha JD, Jang EJ, Kim GU, Lee KY. Sophoraflavanone G prevents Streptococcus mutans surface antigen I/II-induced production of NO and PGE2 by inhibiting MAPK-mediated pathways in RAW 264.7 macrophages. Arch Oral Biol. 2016 Aug;68:97-104. doi: 10.1016/j.archoralbio.2016.04.001. Epub 2016 Apr 4. PubMed PMID: 27111520.
15: Chong ES, Hwang GB, Nho CW, Kwon BM, Lee JE, Seo S, Bae GN, Jung JH. Antimicrobial durability of air filters coated with airborne Sophora flavescens nanoparticles. Sci Total Environ. 2013 Feb 1;444:110-4. doi: 10.1016/j.scitotenv.2012.11.075. Epub 2012 Dec 21. PubMed PMID: 23262327.
16: Yamahara J, Kobayashi G, Iwamoto M, Chisaka T, Fujimura H, Takaishi Y, Yoshida M, Tomimatsu T, Tamai Y. Vasodilatory active principles of Sophora flavescens root. J Ethnopharmacol. 1990 Apr;29(1):79-85. PubMed PMID: 2161063.
17: Guo C, Yang L, Wan CX, Xia YZ, Zhang C, Chen MH, Wang ZD, Li ZR, Li XM, Geng YD, Kong LY. Anti-neuroinflammatory effect of Sophoraflavanone G from Sophora alopecuroides in LPS-activated BV2 microglia by MAPK, JAK/STAT and Nrf2/HO-1 signaling pathways. Phytomedicine. 2016 Dec 1;23(13):1629-1637. doi: 10.1016/j.phymed.2016.10.007. Epub 2016 Oct 14. PubMed PMID: 27823627.
18: Li ZY, Huang WC, Tu RS, Gu PY, Lin CF, Liou CJ. Sophoraflavanone G Induces Apoptosis in Human Leukemia Cells and Blocks MAPK Activation. Am J Chin Med. 2016;44(1):165-76. doi: 10.1142/S0192415X16500117. PubMed PMID: 26916921.
19: Kim BH, Won C, Lee YH, Choi JS, Noh KH, Han S, Lee H, Lee CS, Lee DS, Ye SK, Kim MH. Sophoraflavanone G induces apoptosis of human cancer cells by targeting upstream signals of STATs. Biochem Pharmacol. 2013 Oct 1;86(7):950-9. doi: 10.1016/j.bcp.2013.08.009. Epub 2013 Aug 17. PubMed PMID: 23962443.
20: Kim CS, Park SN, Ahn SJ, Seo YW, Lee YJ, Lim YK, Freire MO, Cho E, Kook JK. Antimicrobial effect of sophoraflavanone G isolated from Sophora flavescens against mutans streptococci. Anaerobe. 2013 Feb;19:17-21. doi: 10.1016/j.anaerobe.2012.11.003. Epub 2012 Nov 23. PubMed PMID: 23178373.

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